

physical properties of (S)-alpha-(trifluoromethyl)benzyl alcohol

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Compound of Interest

Compound Name: (S)-2,2,2-trifluoro-1-phenylethanol

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An In-depth Technical Guide on the Physical Properties of (S)-alpha-(trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (S)-alpha-(trifluoromethyl)benzyl alcohol, a versatile chiral building block with significant applications in the pharmaceutical, agrochemical, and material science industries.^[1] Its unique trifluoromethyl group imparts enhanced reactivity, solubility in organic solvents, and biological activity to molecules incorporating this moiety.^{[1][2]}

Core Physical Properties

The physical characteristics of (S)-alpha-(trifluoromethyl)benzyl alcohol are crucial for its application in synthesis and material formulation. A summary of its key quantitative properties is presented in Table 1.

Table 1: Physical Properties of (S)-alpha-(trifluoromethyl)benzyl alcohol

Property	Value	Reference
Molecular Formula	C ₈ H ₇ F ₃ O	[1][3][4]
Molecular Weight	176.14 g/mol	[1][3][4]
Appearance	Colorless to light yellow clear liquid	[1][3][4]
Boiling Point	127 °C (at atmospheric pressure)	[1][4][5]
73-76 °C (at 9 mmHg)	[3][6]	
64-65 °C (at 5 mmHg)		
Density	1.3 g/mL (at 25 °C)	[3]
1.30 g/mL (at 20 °C)	[5][6]	
Refractive Index (n ₂₀ /D)	1.46	[1][4][5]
1.462	[3]	
Optical Rotation [α] ₂₀ /D	+30° to +33° (neat)	[1][4]
+31.3° ± 0.5° (neat)	[3]	
pKa	11.91 ± 0.10 (Predicted)	[3]
Flash Point	84 °C (183.2 °F) - closed cup	[5]
Storage Conditions	Room temperature, in an inert atmosphere	[1][3]

Experimental Protocols

Accurate determination of physical properties is essential for quality control and experimental reproducibility. The following sections detail the methodologies for measuring key parameters of (S)-alpha-(trifluoromethyl)benzyl alcohol.

Determination of Optical Rotation

Optical rotation is a critical parameter for confirming the enantiomeric purity of chiral compounds like (S)-alpha-(trifluoromethyl)benzyl alcohol. The measurement is performed using a polarimeter.^{[7][8][9]}

Principle: A solution of the chiral compound is placed in the path of plane-polarized light. The chiral molecules rotate the plane of polarization by a specific angle, which is measured by the instrument's analyzer.^{[8][9]}

Apparatus:

- Polarimeter
- Sample cell (typically 1 decimeter in length)
- Volumetric flask
- Analytical balance

Procedure:

- Instrument Calibration: The polarimeter is first zeroed using a blank solvent (the same solvent to be used for the sample). The sample cell is filled with the solvent, ensuring no air bubbles are present, and placed in the polarimeter. The instrument is then set to a zero reading.^[7]
- Sample Preparation: A precise mass of (S)-alpha-(trifluoromethyl)benzyl alcohol is accurately weighed and dissolved in a specific volume of a suitable achiral solvent (e.g., ethanol, chloroform) in a volumetric flask to achieve a known concentration.^{[7][10]} For a "neat" measurement, the undiluted liquid is used.
- Measurement: The sample cell is rinsed and filled with the prepared solution, again ensuring the absence of air bubbles. The cell is placed in the polarimeter, and the observed rotation (α) is recorded.^[7] The measurement is typically performed at a standard temperature (20°C) and wavelength (sodium D-line, 589 nm).^[11]
- Calculation of Specific Rotation: The specific rotation $[\alpha]$ is calculated using the following formula:^{[7][11]}

$$[\alpha] = \alpha / (l \times c)$$

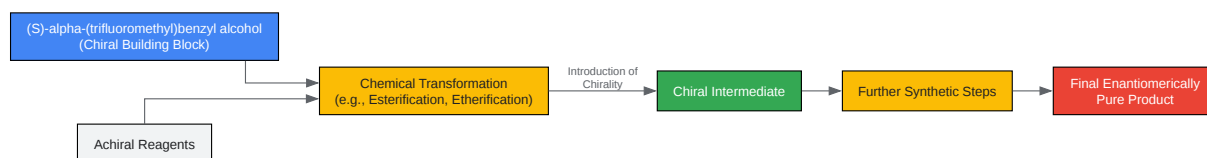
where:

- α is the observed rotation in degrees.
- l is the path length of the sample cell in decimeters (dm).
- c is the concentration of the sample in g/mL.

For a neat sample, the density of the liquid is used in place of concentration.

Role in Asymmetric Synthesis

(S)-alpha-(trifluoromethyl)benzyl alcohol is a valuable chiral building block in asymmetric synthesis, where the goal is to create enantiomerically pure compounds.^[1] Its chirality is transferred to the target molecule, influencing its stereochemistry.



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Caption: Workflow of Asymmetric Synthesis.

Synthetic Applications

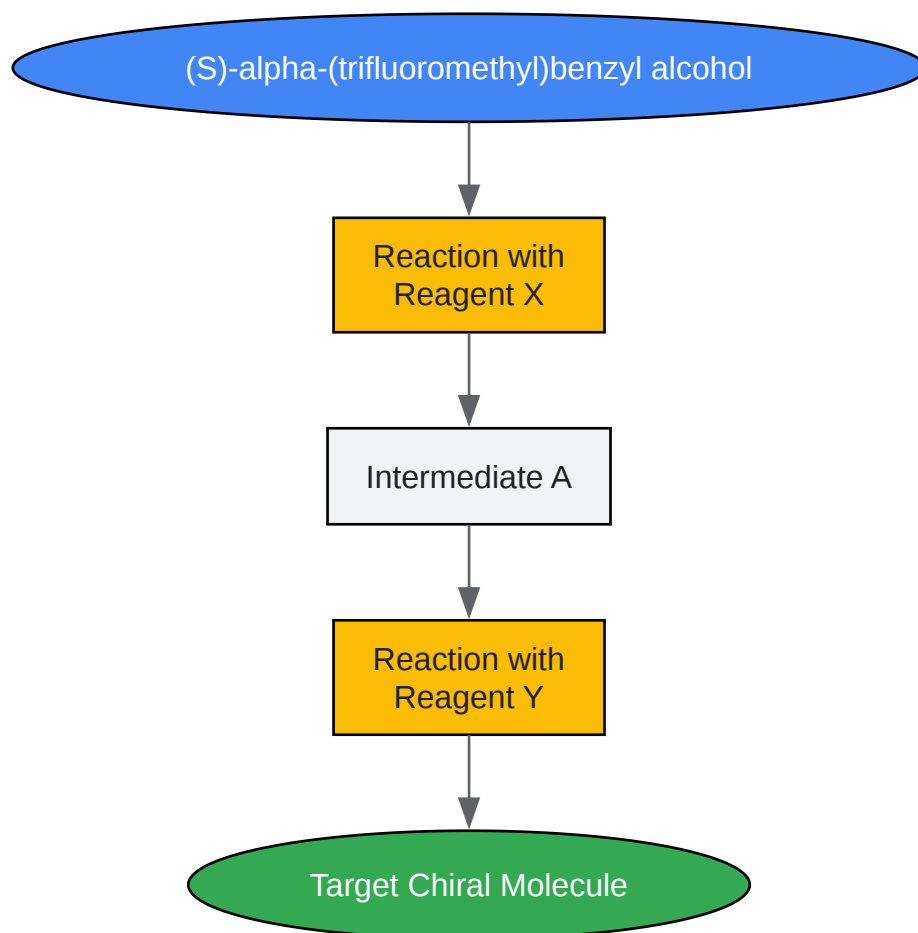
The trifluoromethyl group and the chiral center make (S)-alpha-(trifluoromethyl)benzyl alcohol a key intermediate in the synthesis of various high-value molecules.

- **Pharmaceuticals:** It serves as an intermediate in the synthesis of bioactive molecules, where the trifluoromethyl group can enhance properties like metabolic stability and binding affinity.

[1][2]

- Agrochemicals: It is used in the development of new pesticides and herbicides with improved efficacy.[1][2]
- Material Science: This alcohol is employed in the formulation of specialty polymers and coatings, contributing to improved chemical resistance and thermal stability.[1][2]
- Chiral Resolution: It can be used as a chiral resolving agent to separate racemic mixtures.[5]

The following diagram illustrates a generalized synthetic pathway for producing a more complex chiral molecule from (S)-alpha-(trifluoromethyl)benzyl alcohol.



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